molecular formula C18H19N B14117446 1-(4-tert-Butylphenyl)-1H-indole

1-(4-tert-Butylphenyl)-1H-indole

Cat. No.: B14117446
M. Wt: 249.3 g/mol
InChI Key: XNSOJDCWFLWRQN-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the indole moiety. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

The synthesis of 1-(4-tert-Butylphenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-tert-butylphenylhydrazine with an appropriate indole precursor under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired indole compound.

Industrial production methods for this compound may involve more efficient and scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

1-(4-tert-Butylphenyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, with reagents such as halogens or nitro groups, leading to the formation of substituted indoles.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-tert-Butylphenyl)-1H-indole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(4-tert-Butylphenyl)-1H-indole can be compared with other similar compounds, such as:

    1-Phenyl-1H-indole: Lacks the tert-butyl group, which may result in different biological activities and chemical reactivity.

    1-(4-Methylphenyl)-1H-indole: Contains a methyl group instead of a tert-butyl group, which may affect its steric and electronic properties.

    1-(4-Chlorophenyl)-1H-indole: Contains a chlorine atom, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can impact its chemical reactivity and biological interactions, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

1-(4-tert-butylphenyl)indole

InChI

InChI=1S/C18H19N/c1-18(2,3)15-8-10-16(11-9-15)19-13-12-14-6-4-5-7-17(14)19/h4-13H,1-3H3

InChI Key

XNSOJDCWFLWRQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Origin of Product

United States

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